2-(4-bromophenyl)propanedinitrile
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Overview
Description
2-(4-bromophenyl)propanedinitrile, also known as 2-(4-bromophenyl)malononitrile, is an organic compound with the molecular formula C9H5BrN2. It is a derivative of malononitrile, featuring a bromophenyl group attached to the central carbon atom. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-bromophenyl)propanedinitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or column chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-(4-aminophenyl)propanedinitrile, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-(4-bromophenyl)propanedinitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)propanedinitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)propanedinitrile
- 2-(4-fluorophenyl)propanedinitrile
- 2-(4-methylphenyl)propanedinitrile
Uniqueness
2-(4-bromophenyl)propanedinitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties.
Properties
IUPAC Name |
2-(4-bromophenyl)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZOWXUZIYDYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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